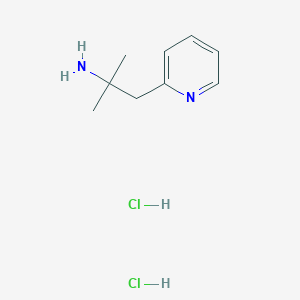
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride, also known as ACPD, is a compound that belongs to the class of alpha-amino acids. It is a synthetic compound that was first synthesized in 1982 by a group of researchers at the University of Manchester. ACPD has been extensively studied due to its potential applications in various fields, including pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride involves the activation of the metabotropic glutamate receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the receptor by 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride leads to the activation of various intracellular signaling pathways, which ultimately lead to changes in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including glutamate and acetylcholine, and to enhance synaptic plasticity. 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily obtained in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a relatively new compound, and its effects on various physiological processes are still being studied. Additionally, the use of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride in lab experiments requires specialized equipment and techniques, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride. One direction is to further investigate its potential applications in the treatment of various neurological disorders. Another direction is to study its effects on other physiological processes, such as immune function and metabolism. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride and its effects on neuronal activity.
Métodos De Síntesis
The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride involves the reaction of 2-acetylcyclohexanone with phenylhydrazine in the presence of sodium acetate and acetic acid. The resulting product is then treated with methylamine and hydrochloric acid to obtain 2-amino-3-methyl-3-phenylbutanoic acid hydrochloride.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and biochemistry. It has been found to act as an agonist at the metabotropic glutamate receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride has also been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
2-amino-3-methyl-3-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJKCJWFIRCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2933347.png)
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid](/img/structure/B2933349.png)



![1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2933357.png)

![N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2933360.png)

![1-(4-Chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2933363.png)
![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)


